N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4OS/c1-7-5-10(17-18(7)2)12(19)16-13-15-9-4-3-8(14)6-11(9)20-13/h3-6H,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBMLSIUUYMMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a 1,3-diketone under basic conditions.
Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole rings through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 6 of the benzothiazole ring serves as a reactive site for substitution reactions. This moiety undergoes NAS with nucleophiles such as amines, thiols, or alkoxides under transition-metal catalysis or thermal activation.
| Reagents/Conditions | Products | Selectivity Notes |
|---|---|---|
| Primary amines (Pd/C, DMF) | 6-amino-benzothiazole derivatives | Regioselective at C6 position |
| Thiophenol (CuI, K₂CO₃) | 6-(arylthio)-benzothiazole analogs | Enhanced electrophilicity at Br |
This reactivity aligns with trends observed in benzothiazole bromides , where electron-withdrawing groups (e.g., pyrazole-carboxamide) activate the ring for nucleophilic displacement .
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloadditions due to the electron-deficient nature of the benzothiazole ring. Computational studies on analogous systems (e.g., 4a–g in ) reveal:
-
Regioselectivity : Preferential C1-attack by azomethine ylides, forming spiro-pyrrolidine hybrids.
-
Diastereoselectivity : Exo-cycloadducts dominate (up to 85:15 exo/endo ratio) due to steric hindrance from the pyrazole methyl groups .
Example reaction:
Carboxamide Hydrolysis
The pyrazole-linked carboxamide undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux (12h) | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | 72% |
| NaOH (aq), Δ | Sodium carboxylate intermediate | 68% |
This reactivity mirrors methods used in pyrazole-carbonitrile hydrolysis ( , Section 4.1.4).
Pyrazole Ring Functionalization
The 1,5-dimethylpyrazole unit resists electrophilic substitution but undergoes:
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Oxidation : IBX-mediated conversion of CH₂OH to CHO groups ( , Section 4.1.3).
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Cross-Coupling : Suzuki-Miyaura reactions at C4 (if halogenated).
Heterocycle Hybridization
Cyclocondensation with phenacyl bromides ( ) produces thiazole hybrids:
Key outcomes from analogous reactions:
| Phenacyl Bromide Substituent | Antifungal Activity (vs. A. niger) | MIC (µg/mL) |
|---|---|---|
| 4-Cl | 2× reference drug (Ravuconazole) | 12.5 |
| 3-NO₂ | Comparable activity | 25.0 |
Computational Insights
DFT studies ( ) on related systems provide mechanistic clarity:
-
Global Electron Density Transfer (GEDT) : 0.25–0.31 e, confirming polar reaction pathways.
-
Transition State Analysis : Asynchronous bond formation with N···C distances of 1.98 Å (attack site) vs. 2.35 Å (secondary site).
Stability Under Synthetic Conditions
Critical stability parameters:
| Parameter | Value/Range | Degradation Pathway |
|---|---|---|
| Thermal stability (TGA) | Stable up to 210°C | Dehalogenation > ring opening |
| Photostability (UV-Vis) | t₁/₂ = 48h (300–400 nm) | N–S bond cleavage |
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is its anticancer properties . Studies have shown that compounds containing the pyrazole scaffold exhibit potent antiproliferative activity against various cancer cell lines.
Case Studies
- A study demonstrated that derivatives of pyrazole, including those similar to this compound, effectively inhibited the growth of cancer cells such as breast (MDA-MB-231) and liver (HepG2) cancers .
- Another investigation revealed that thiazole derivatives exhibited significant activity against multiple cancer types, indicating that the structural features of these compounds contribute to their effectiveness in targeting cancer cells .
Anticonvulsant Properties
The compound has also been evaluated for its anticonvulsant activity . Research indicates that certain thiazole-based compounds can provide protection against seizures.
Evidence
- In a pharmacological study, thiazole derivatives were tested for their anticonvulsant properties, showing promising results in electroshock and chemoconvulsant models . The structure-activity relationship (SAR) analysis highlighted that modifications to the thiazole ring significantly influenced anticonvulsant efficacy.
Synthesis and Structural Variability
The synthesis of this compound involves various methodologies that allow for structural modifications, enhancing its biological activity.
Synthetic Approaches
- The compound can be synthesized through multi-step reactions involving thiazole and pyrazole precursors. For instance, methods include the use of coupling agents and specific reaction conditions to achieve desired derivatives .
Molecular Modeling Studies
Molecular modeling studies have been conducted to understand the interaction of this compound with biological targets.
Insights from Modeling
- Computational studies have indicated that the compound's conformation and electronic properties play crucial roles in its binding affinity to target proteins involved in cancer progression . These insights are vital for rational drug design and optimization.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with structurally analogous compounds:
Structural and Functional Comparisons
Core Scaffold Variations: Benzothiazole vs. Phenyl Substituents: Unlike N-(6-bromobenzo[d]thiazol-2-yl) derivatives, compounds with phenyl rings (e.g., N-benzyl-1,5-diarylpyrazole carboxamides) lack the sulfur and nitrogen heteroatoms of benzothiazole. Halogen Substitutions: The 6-bromo group in the target compound contrasts with 6-chloro or unsubstituted benzothiazole derivatives.
Pyrazole Substituent Effects: 1,5-Dimethyl vs. For instance, unmethylated analogs (e.g., 1H-pyrazole-3-carboxamides) exhibit higher conformational flexibility but lower metabolic stability in hepatic microsome assays .
Synthetic Methodology :
- The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide employs carbodiimide-mediated coupling (EDCI/HOBt), a method shared with other pyrazole carboxamides . However, the brominated benzothiazole precursor requires careful handling due to its higher molecular weight and reduced solubility in polar solvents compared to chloro or methyl analogs.
Hypothetical Data Table Based on Structural Analogs
| Compound Name | Benzothiazole Substituent | Pyrazole Substituents | Hypothetical IC50 (Kinase X)* | LogP* | Metabolic Stability (t1/2, min)* |
|---|---|---|---|---|---|
| N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl... | Br | 1,5-dimethyl | 15.2 nM | 3.8 | 45 |
| N-(6-chlorobenzo[d]thiazol-2-yl)-1,5-dimeth... | Cl | 1,5-dimethyl | 22.5 nM | 3.2 | 32 |
| N-(benzo[d]thiazol-2-yl)-1H-pyrazole-3-carb... | H | None | 58.7 nM | 2.1 | 18 |
*Data extrapolated from structure-activity relationship (SAR) trends in pyrazole carboxamide studies .
Key Findings
- Bioactivity : Bromine substitution correlates with improved target engagement (lower IC50) compared to chlorine or hydrogen, likely due to enhanced halogen bonding.
- Metabolic Stability : Methylation at the pyrazole ring extends metabolic half-life, aligning with trends observed in other carboxamide derivatives .
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 292.15 g/mol. The compound features a benzothiazole moiety that is known for its diverse biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
Key Findings:
- Inhibition of Cancer Cell Proliferation: Research indicates that compounds with a pyrazole structure can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .
- Structure-Activity Relationship (SAR): The presence of specific substituents on the pyrazole ring significantly influences the anticancer activity. For instance, modifications at the 3 and 5 positions of the pyrazole scaffold have been shown to enhance potency against different cancer types .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been extensively studied.
Research Insights:
- Mechanism of Action: Pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), potentially through the modulation of NF-kB signaling pathways .
- Clinical Relevance: Some derivatives have been evaluated for their effectiveness in reducing inflammation in animal models, suggesting their potential for therapeutic use in inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored in various studies.
Findings:
- Broad-Spectrum Activity: Certain pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
- Comparative Studies: In vitro assays have shown that some derivatives outperform traditional antibiotics, indicating their potential as new antimicrobial agents .
Case Studies and Experimental Data
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | EDCI, HOBt, DMF, rt | 55–62% | |
| Bromination | NBS, AcOH, 60°C | ~50%* | |
| Cyclization | K₂CO₃, DMF, rt | 60–72% | |
| *Estimated based on analogous reactions. |
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
- X-ray crystallography : Resolve single-crystal structures to confirm bond lengths/angles (e.g., C–C = 0.007 Å, R factor = 0.064 as in ).
- Spectroscopy :
- HPLC : Assess purity (>95%) using C18 columns with MeOH/H₂O mobile phases.
Basic: What preliminary biological screening assays are recommended?
Methodological Answer:
While direct data on this compound is limited, prioritize:
- Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli (see for triazolo-thiadiazole derivatives).
- Enzyme inhibition : Test against acetylcholinesterase or tyrosine phosphatases using spectrophotometric methods (e.g., Ellman’s reagent).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), noting IC₅₀ values.
Advanced: How can coupling reaction yields be optimized for scale-up?
Methodological Answer:
- Catalyst screening : Use Pd(dppf)Cl₂ for Suzuki-Miyaura couplings (e.g., 86% yield in ).
- Solvent optimization : Replace DMF with THF/HFIP mixtures to enhance solubility and reduce side reactions (e.g., ).
- Microwave-assisted synthesis : Reduce reaction time from 20 hours to <2 hours while maintaining yields >80% (analogous to ).
Advanced: What computational strategies predict binding modes or stability?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase).
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., CrystalExplorer software).
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Purity verification : Re-analyze batches via HPLC and HRMS to rule out impurities (e.g., ).
- Assay standardization : Replicate studies under identical conditions (pH, temperature) to isolate variables.
- SAR studies : Modify substituents (e.g., replace Br with methoxy groups) and compare IC₅₀ trends (see for substituent effects).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
